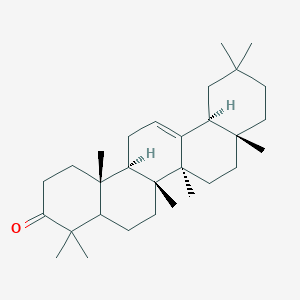

Olean-12-en-3-one

Übersicht

Beschreibung

Olean-12-en-3-one, also known as Oleanolic acid, is a molecule with the molecular formula C30H48O . It is a secondary metabolite of plants found in various climatic zones and regions . This compound is highly attractive due to its diverse biological properties and possible use as intermediates in the synthesis of new pharmacologically promising substances .

Synthesis Analysis

The synthesis of Olean-12-en-3-one has been achieved through various methods. One such method involves the biotransformation of oleanane and ursane triterpenic acids . Another method involves the reduction of olean-12-en-3-one to β-amyrin .

Molecular Structure Analysis

The Olean-12-en-3-one molecule contains a total of 83 bonds. There are 35 non-H bond(s), 2 multiple bond(s), 2 double bond(s), 5 six-membered ring(s), 4 ten-membered ring(s), and 1 ketone(s) (aliphatic) .

Physical And Chemical Properties Analysis

Olean-12-en-3-one has a molecular weight of 424.702 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 488.3±45.0 °C at 760 mmHg, and a flash point of 202.8±23.7 °C . The compound has a molar refractivity of 130.5±0.4 cm3, and a polar surface area of 17 Å2 .

Wissenschaftliche Forschungsanwendungen

I have conducted a search on “Olean-12-en-3-one” and found several resources that discuss its properties and potential applications. Below is a comprehensive analysis focusing on six unique applications, each with a detailed section:

Pharmacological Properties

“Olean-12-en-3-one” is related to oleanolic acid, which has been studied for its potential pharmacological effects. Research suggests that oleanolic acid might be effective against dyslipidemia, diabetes, and metabolic syndrome by enhancing insulin response and protecting against diabetes complications .

Biological Activity

Oleanane-type triterpene saponins, which include compounds related to “Olean-12-en-3-one”, have shown biofunctional effects such as weak inhibitory effects on elevated serum glucose levels in glucose-loaded rats .

Biotransformation

The biotransformation of oleanane-type triterpenoids has been summarized in literature, highlighting their distribution in nature, microbial biosynthesis, and biological activity .

Chemical Properties

ChemSpider provides detailed chemical properties of “Olean-12-en-3-one”, including its molecular formula, mass, and structural information .

Saponin Isolation

New oleanane-type triterpene saponins have been isolated from plants like Gymnema sylvestre, which could be related to the research on "Olean-12-en-3-one" .

NMR Spectroscopy Analysis

NMR spectroscopy has been used to analyze the structure of compounds related to “Olean-12-en-3-one”, providing insights into their chemical environment .

Safety and Hazards

Wirkmechanismus

Target of Action

Olean-12-en-3-one, also known as oleanolic acid, is a pentacyclic triterpenoid that is ubiquitously present in the plant kingdom . The primary targets of Olean-12-en-3-one are capsaicin-sensitive nerves, endogenous nitric oxide (NO), and prostaglandins (PGs) . These targets play a crucial role in various biological activities, including the regulation of blood glucose levels, gastric emptying, gastrointestinal transit, and gastric mucosal protection .

Mode of Action

Olean-12-en-3-one interacts with its targets through complex and multifactorial mechanisms . It has been observed to have inhibitory effects on elevated levels of blood alcohol and glucose in alcohol and glucose-loaded rats, respectively . It also inhibits gastric emptying in rats and mice, accelerates gastrointestinal transit in mice, and protects against gastric mucosal lesions in rats . These effects are mediated through the involvement of capsaicin-sensitive nerves, endogenous NO, and PGs .

Biochemical Pathways

Olean-12-en-3-one affects several biochemical pathways. It enhances insulin response, preserves the functionality and survival of β-cells, and protects against diabetes complications . It also interferes in several stages of the development of different types of cancer . The compound is synthesized via the cytoplasmic acetate/mevalonate pathway and shares common biosynthetic precursors up to (3S)-2,3-squalene epoxide, also known as oxidosqualene .

Pharmacokinetics

The pharmacokinetics of Olean-12-en-3-one involve its absorption, distribution, metabolism, and excretion (ADME) properties . Oleanolic acid 3-O-monodesmosides, a type of active saponin, at a dose of 100 mg/kg (p.o.) inhibited the elevated plasma glucose levels . Due to its hydrophobic nature, olean-12-en-3-one is almost insoluble in water, which has led to a number of approaches to enhance its biopharmaceutical properties .

Result of Action

The molecular and cellular effects of Olean-12-en-3-one’s action are diverse. It has been found to be effective against dyslipidemia, diabetes, and metabolic syndrome . It also exhibits antiviral, anti-HIV, antibacterial, antifungal, anticarcinogenic, anti-inflammatory, hepatoprotective, gastroprotective, hypolipidemic, and anti-atherosclerotic activities .

Action Environment

The action, efficacy, and stability of Olean-12-en-3-one can be influenced by various environmental factors. The gastrointestinal tract is an important action site of saponins, and the role of the saponins in the gastrointestinal tract should be carefully considered

Eigenschaften

IUPAC Name |

(6aR,6bS,8aR,12aS,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9,21-23H,10-19H2,1-8H3/t21-,22?,23-,27-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIFBMGUDSHTOU-GCNWHLNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)[C@H]1CC(CC2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20980370 | |

| Record name | Olean-12-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20980370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Olean-12-en-3-one | |

CAS RN |

638-97-1 | |

| Record name | Olean-12-en-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olean-12-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20980370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Olean-12-en-3-one?

A1: Olean-12-en-3-one, also known as β-amyrenone, is a naturally occurring pentacyclic triterpenoid. It is commonly found in various plant species and has been the subject of research for its potential biological activities.

Q2: What is the molecular formula and weight of Olean-12-en-3-one?

A2: Olean-12-en-3-one has the molecular formula C30H48O and a molecular weight of 424.7 g/mol.

Q3: How is Olean-12-en-3-one structurally characterized?

A3: The structure of Olean-12-en-3-one has been elucidated through spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) [, , , ].

Q4: What are the sources of Olean-12-en-3-one?

A4: Olean-12-en-3-one has been isolated from various plant sources, including Ficus sur, Bombax ceiba, Salvia palaefolia, Harpullia pendula, Adiantum capillus-veneris, and Eremomastax speciosa [, , , , , ].

Q5: Is Olean-12-en-3-one stable in the environment?

A5: Research suggests that Olean-12-en-3-one and related compounds can be used as tracers for the abiotic degradation of vascular-plant organic matter in aquatic environments [, ]. This indicates that while present in environmental samples, they are subject to degradation processes like autoxidation.

Q6: What are the potential applications of Olean-12-en-3-one?

A6: While research is ongoing, Olean-12-en-3-one and its derivatives have shown potential for antibacterial and neuroprotective activities. Further studies are needed to explore its therapeutic potential fully [, , ].

Q7: Have any studies investigated the structure-activity relationship (SAR) of Olean-12-en-3-one?

A7: Yes, research has explored the synthesis of novel derivatives of Olean-12-en-3-one and their urease inhibition properties, providing insights into its SAR [, ].

Q8: Are there any computational chemistry studies on Olean-12-en-3-one?

A8: Molecular modelling studies have been conducted on Olean-12-en-3-one derivatives to understand their interactions with target enzymes, contributing to the understanding of their potential mechanisms of action [, ].

Q9: What analytical methods are used to characterize and quantify Olean-12-en-3-one?

A9: Gas chromatography-mass spectrometry (GC-MS) is a common technique used to identify and quantify Olean-12-en-3-one in plant extracts and environmental samples [, , , , ].

Q10: Has the efficacy of Olean-12-en-3-one been studied in vitro or in vivo?

A10: Studies have investigated the antibacterial activity of Olean-12-en-3-one using in vitro assays against various bacterial strains [, ]. Additionally, research has shown that a Bombax ceiba leaf extract, rich in Olean-12-en-3-one, exhibited neuroprotective effects in a rat model of scopolamine-induced memory impairment [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Hydroxyethoxy)ethyl]piperazine](/img/structure/B195975.png)